molecular formula C16H11ClN4O3S B2759799 5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 392241-35-9

5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2759799
CAS No.: 392241-35-9
M. Wt: 374.8
InChI Key: LSQDUPIZPRLRDH-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide” is a complex organic molecule. It contains several functional groups, including a chloro group, a nitro group, a benzamide group, and a thiadiazole ring .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . For example, 1,3,4-thiadiazole derivatives can be prepared by condensation of appropriate thiones .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, a benzamide group, and nitro and chloro substituents . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, the chloro group, and the amide group. These functional groups can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the nitro group could make the compound more reactive, while the chloro group could increase its lipophilicity .

Scientific Research Applications

Synthesis and Biological Evaluation

  • The synthesis of thiadiazoles has been explored for their significant cytotoxic properties and antimicrobial activities. One study highlighted the preparation of 2-(5-methyl-2-nitrophenyl)-5-substituted-1,3,4-oxadiazoles and thiadiazoles, showing considerable cytotoxicity and antibacterial effects (Mutchu et al., 2018).

Anticonvulsant Applications

  • A derivative of 1,3,4-thiadiazole demonstrated high anticonvulsive activity, surpassing a classic anticonvulsant drug in preclinical studies. This emphasizes the promise of thiadiazole derivatives in developing new anticonvulsant medications (Sych et al., 2018).

Anticancer Activity

  • Certain 4-thiazolidinone derivatives, designed as anticonvulsant agents, also showed potential anticancer activity. Their binding to benzodiazepine receptors and the absence of impairing effects on learning and memory underscore their therapeutic potential (Faizi et al., 2017).

Corrosion Inhibition

  • New 2,5-disubstituted 1,3,4-thiadiazoles were investigated as corrosion inhibitors for mild steel in acidic conditions, with some compounds showing effective inhibition properties. This study illustrates the chemical utility of thiadiazole derivatives beyond biological applications (Bentiss et al., 2007).

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities .

Properties

IUPAC Name

5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3S/c1-9-3-2-4-10(7-9)15-19-20-16(25-15)18-14(22)12-8-11(17)5-6-13(12)21(23)24/h2-8H,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQDUPIZPRLRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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